Ir(MDQ)2(acac)

Vue d'ensemble

Description

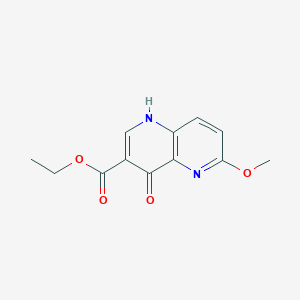

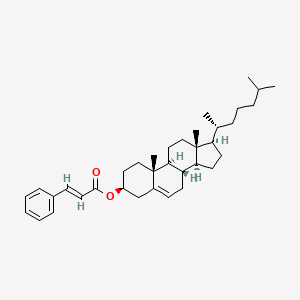

Ir(MDQ)2(acac) is a member of the iridium complexes family, which are known to be highly effective phosphorescent emitters used in Organic Light Emitting Diodes (OLEDs) . This compound emits orange-red light with a maximum emission of 600-614 nm .

Synthesis Analysis

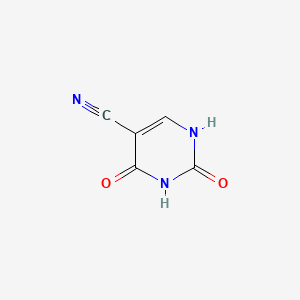

The synthesis of Ir(MDQ)2(acac) involves the coordination of the iridium metal center with two methyldibenzo[f,h]quinoxaline ligands and one acetylacetonate ligand . In OLEDs, Ir(MDQ)2(acac) acts as trapping sites for holes .Molecular Structure Analysis

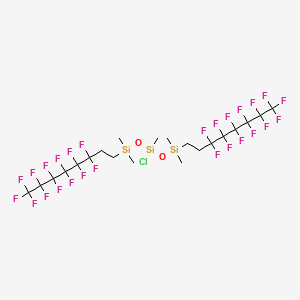

The molecular structure of Ir(MDQ)2(acac) is characterized by its iridium center coordinated with two methyldibenzoquinoxaline ligands and one acetylacetonate ligand .Chemical Reactions Analysis

Ir(MDQ)2(acac) exhibits orange red-electroluminescent transmission . When doped in α-N,N-dinaphthalen-1-yl-N,N-diphenyl-benzidine (NPD), it can act as a host material in OLEDs .Physical And Chemical Properties Analysis

Ir(MDQ)2(acac) has a molecular weight of 777.89 g/mol. It absorbs light at a maximum wavelength of 370 nm in DCM and fluoresces at a maximum wavelength of 608 nm in THF. The HOMO and LUMO energy levels are 5.4 eV and 2.8 eV, respectively .Applications De Recherche Scientifique

OLED Efficiency Optimization : Ir(MDQ)2(acac) has been found to significantly boost OLED efficiency. A study demonstrated that the orientation of emissive sites in OLEDs, specifically with Ir(MDQ)2(acac) in an α-NPD matrix, is predominantly parallel, contradicting common expectations. This insight is crucial for more sophisticated approaches in OLED analysis and efficiency enhancement (Flämmich et al., 2011).

Enhancing Red Phosphorescence in OLEDs : Another study showed that co-doping Ir(MDQ)2(acac) with a green emitting molecule in OLEDs can significantly enhance red emission. This is due to efficient energy transfer between the molecules, resulting in high external quantum efficiency (EQE) and low efficiency roll-off at high luminance (Chang et al., 2012).

Emitter Orientation and Efficiency Roll-Off : Research has also focused on how the efficiency roll-off in OLEDs is influenced by the position and orientation of emitter molecules like Ir(MDQ)2(acac). The study found that optimal placement and orientation of the emitter can significantly affect the device's performance, particularly under high brightness conditions (Murawski et al., 2014).

Energy Transfer Mechanisms in Emission Layers : In-depth investigation into energy transfer mechanisms between adjacent phosphorescent emission layers containing Ir(MDQ)2(acac) has led to improved performance of OLEDs. This research highlights the potential of optimizing guest-host systems for enhanced efficiency and longevity of OLEDs (Diez et al., 2012).

Red Phosphorescent Organic Light-Emitting Diode Applications : Studies have also focused on creating high-performance red organic electroluminescent devices using Ir(MDQ)2(acac). These devices show high current efficiency and EQE, demonstrating the compound's effectiveness in creating vibrant red emissions in OLEDs (Li et al., 2016).

Mécanisme D'action

Target of Action

The primary target of Ir(MDQ)2(acac) is the Organic Light Emitting Diodes (OLEDs) . It acts as a phosphorescent emitter in OLEDs, which are used in various display technologies .

Mode of Action

Ir(MDQ)2(acac) has a 2-methyldibenzo [f,h]quinoxaline ligand that coordinates with the iridium metal center via the formation of Ir-N and Ir-C bonds . This coordination allows the compound to emit light when an electric current is applied .

Biochemical Pathways

electroluminescent process . This process involves the emission of light from a material when it is subjected to an electric field or to a high electron injection .

Pharmacokinetics

optical properties are crucial. It absorbs light at a maximum of 370 nm in DCM and emits fluorescence at a maximum of 608 nm in THF .

Result of Action

The result of Ir(MDQ)2(acac)'s action is the emission of bright and efficient orange-red light, with a maximum emission of 600-614 nm . OLEDs with Ir(MDQ)2(acac) as an emitting layer material give great brightness and exceedingly-high external quantum, current, and power efficiencies .

Action Environment

The action of Ir(MDQ)2(acac) is influenced by the environment of the OLED in which it is used. Factors such as the composition of the OLED, the electric current applied, and the surrounding temperature can affect the compound’s light-emitting efficiency .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;;/b;;4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMYRWNQFBOYFB-DVACKJPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.C/C(=C/C(=O)C)/O.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H30IrN4O2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)

![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)